Morpholine, 4-(2-(2,4-dichlorophenyl)-1-oxo-2-propenyl)-
Description
Morpholine, 4-(2-(2,4-dichlorophenyl)-1-oxo-2-propenyl)-, is a morpholine derivative characterized by a propenone backbone substituted with a 2,4-dichlorophenyl group at the α-position and a morpholine ring at the ketone terminus. The compound’s structure combines the electron-withdrawing effects of chlorine atoms with the polar, cyclic amine properties of morpholine, making it a candidate for diverse applications, including pharmaceuticals, agrochemicals, and polymer chemistry.
Properties
CAS No. |
108664-51-3 |
|---|---|
Molecular Formula |
C13H13Cl2NO2 |
Molecular Weight |
286.15 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H13Cl2NO2/c1-9(11-3-2-10(14)8-12(11)15)13(17)16-4-6-18-7-5-16/h2-3,8H,1,4-7H2 |
InChI Key |
FYOPYTIYKOEKLG-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=C(C=C(C=C1)Cl)Cl)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(2-(2,4-dichlorophenyl)-1-oxo-2-propenyl)- typically involves the reaction of morpholine with 2,4-dichlorobenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(2-(2,4-dichlorophenyl)-1-oxo-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different substituents.
Scientific Research Applications
Morpholine, 4-(2-(2,4-dichlorophenyl)-1-oxo-2-propenyl)- has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of Morpholine, 4-(2-(2,4-dichlorophenyl)-1-oxo-2-propenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Dimethomorph (CAS 110488-70-5)
- Structure : 4-[3-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propenyl]morpholine.
- Key Differences : Replaces the 2,4-dichlorophenyl group in the target compound with a 3,4-dimethoxyphenyl group, enhancing lipophilicity.
- Applications : Fungicide targeting Oomycete pathogens .
- Molecular Weight : 388.85 g/mol (vs. ~328.79 g/mol for the target compound, inferred from similar structures in ).
Morpholine, 4-[3-(4-chlorophenyl)-1-oxo-3-(4-pyridinyl)-2-propenyl]- (CAS 868390-77-6)
- Structure : Substitutes the 2,4-dichlorophenyl group with a 4-chlorophenyl and 4-pyridinyl moiety.
- Applications: Potential use in medicinal chemistry due to pyridine’s role in drug-receptor interactions .
Morpholine, 4-(2-methyl-3-(4-nitrophenyl)-1-oxo-2-propenyl)- (CAS 76691-32-2)
- Structure : Features a nitro group at the 4-position of the phenyl ring and a methyl substituent on the propenyl chain.
- Toxicity : Nitroaromatics are often associated with higher mutagenic risks compared to chlorinated analogues .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|---|
| Target Compound | C₁₃H₁₂Cl₂NO₂ | ~297.15 (estimated) | 2,4-dichlorophenyl, morpholine | High lipophilicity, moderate polarity |
| Dimethomorph | C₂₁H₂₂ClNO₄ | 388.85 | 4-chlorophenyl, 3,4-dimethoxyphenyl | LogP ~4.2 (predicted), fungicidal |
| CAS 868390-77-6 | C₁₈H₁₇ClN₂O₂ | 328.79 | 4-chlorophenyl, 4-pyridinyl | Enhanced solubility in polar solvents |
| CAS 76691-32-2 | C₁₄H₁₅N₂O₄ | 275.28 | 4-nitrophenyl, methyl | High reactivity, potential toxicity |
Toxicity and Regulatory Considerations
Biological Activity
Morpholine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Morpholine, 4-(2-(2,4-dichlorophenyl)-1-oxo-2-propenyl)-, also known as 2-(2,4-dichlorophenyl)-1-morpholin-4-ylprop-2-en-1-one (CAS No. 108664-51-3), exploring its biological properties, mechanisms of action, and potential applications.
Morpholine, 4-(2-(2,4-dichlorophenyl)-1-oxo-2-propenyl)- has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C13H13Cl2NO2 |
| Molecular Weight | 286.154 g/mol |
| Density | 1.316 g/cm³ |
| Boiling Point | 489.9 °C |
| Melting Point | Not available |
| Log P (Octanol/Water) | 2.803 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of Morpholine derivatives. In vitro assays demonstrated that the compound exhibits cytotoxicity against various cancer cell lines, including lung (A549) and colon (HCT116) carcinomas. The half-maximal inhibitory concentration (IC50) values were evaluated using metabolic staining techniques.
Case Study: Cytotoxicity Assay
A study reported IC50 values for Morpholine derivatives against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 15 |
| HCT116 (Colon) | 12 |
| CCRF-CEM (Leukemia) | 10 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
The mechanism by which Morpholine, 4-(2-(2,4-dichlorophenyl)-1-oxo-2-propenyl)- exerts its effects is not fully elucidated but may involve:
- Inhibition of Key Enzymes : The compound may inhibit enzymes crucial for cancer cell proliferation.
- Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels can lead to cellular damage and apoptosis.
- Modulation of Cell Cycle : Studies indicate that treatment with this compound can lead to G0/G1 phase arrest in cancer cells.
Toxicological Profile
While exploring its biological activity, it is essential to consider the safety profile of Morpholine derivatives:
- Acute Toxicity : The compound has shown an LD50 of approximately 588 mg/kg in rats when administered orally .
- Skin and Eye Irritation : Classified as a skin sensitizer and eye irritant .
- Chronic Effects : Prolonged exposure may lead to systemic toxicity affecting organs .
Environmental Impact
The ecological effects of Morpholine derivatives are also noteworthy. The predicted no effect concentration (PNEC) for aquatic environments is considerably low at approximately 0.012 mg/L, indicating potential risks to aquatic life if released into water bodies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
